



Application Notes: High-Purity Purification of Recombinant AB21 Protein

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Compound of Interest		
Compound Name:	AB21	
Cat. No.:	B15619049	Get Quote

Introduction

The successful application of recombinant proteins in research, diagnostics, and therapeutics is critically dependent on their purity, homogeneity, and biological activity.[1] This document provides a comprehensive, multi-step strategy for the purification of the hypothetical recombinant protein AB21, expressed in an Escherichia coli host system. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high-purity protein suitable for downstream applications such as structural studies, enzyme kinetics, or antibody production.

The purification strategy employs a standard three-phase chromatographic approach:

- Capture: An initial, high-capacity step to isolate, concentrate, and stabilize the target protein. Immobilized Metal Affinity Chromatography (IMAC) is used to capture the engineered Nterminal 6x-Histidine-tagged AB21 protein.[2][3]
- Intermediate Purification (Polishing): A secondary step to remove the bulk of impurities. Ion Exchange Chromatography (IEX) is utilized to separate AB21 from remaining host cell proteins based on differences in their net surface charge.[4][5][6]
- Final Polishing: A final step to achieve high purity and remove any aggregates or remaining trace impurities. Size Exclusion Chromatography (SEC), also known as gel filtration, is employed to separate molecules based on their hydrodynamic radius.[6][7][8]

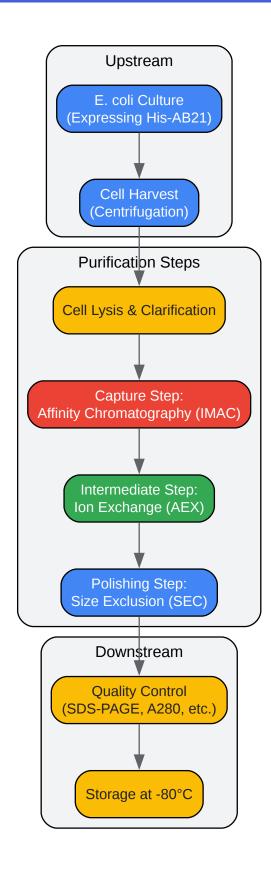


This protocol is optimized for a hypothetical 45 kDa **AB21** protein with an isoelectric point (pl) of 6.0, expressed in the E. coli BL21(DE3) strain.

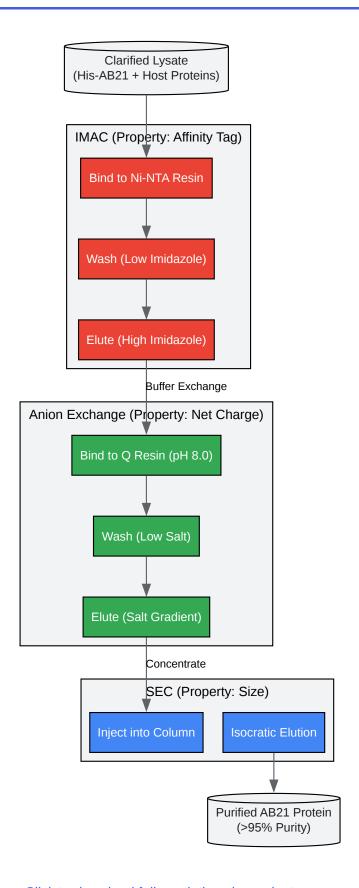
Section 1: Purification Workflow and Logic

The overall workflow is designed to maximize purity while retaining the biological activity of the **AB21** protein. The logic involves sequentially applying chromatographic techniques that exploit different physicochemical properties of the protein.









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